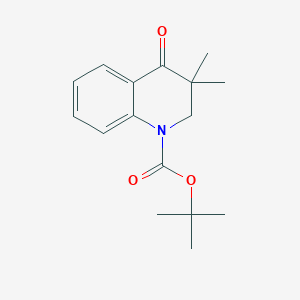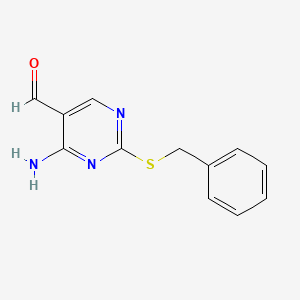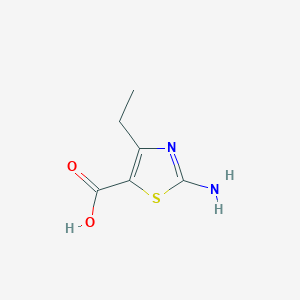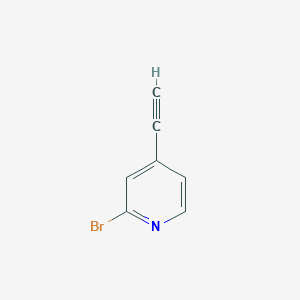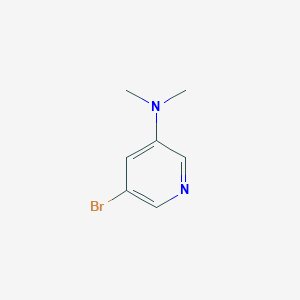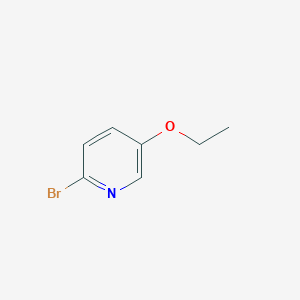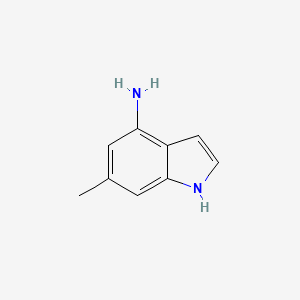
6-methyl-1H-indol-4-amine
Vue d'ensemble
Description
“6-methyl-1H-indol-4-amine” is a derivative of indole . Indole is an aromatic heterocyclic organic compound that has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .
Molecular Structure Analysis
The molecular structure of “6-methyl-1H-indol-4-amine” consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The presence of the nitrogen atom in the pyrrole ring and the methyl group attached to the sixth carbon in the benzene ring are key features of its structure .Chemical Reactions Analysis
Indole and its derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In addition, indole derivatives have been found to exhibit various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique
- Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate, have been reported as antiviral agents .
- These compounds have shown inhibitory activity against influenza A .
- The experimental procedures involve the synthesis of these derivatives and their testing against various viral strains .
- Indole derivatives have been found to possess anti-inflammatory properties .
- These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
- The outcomes of these applications include the potential for new therapeutic possibilities .
- Indole derivatives have shown anticancer activities .
- These compounds can interfere with the growth and proliferation of cancer cells .
- The results of these applications have led to the development of new potential cancer therapies .
- Indole derivatives have been found to possess antioxidant properties .
- These compounds can neutralize harmful free radicals in the body .
- The outcomes of these applications include potential benefits for health and wellness .
- Indole derivatives have shown antimicrobial activities .
- These compounds can inhibit the growth of harmful bacteria and other microbes .
- The results of these applications have led to the development of new potential antimicrobial therapies .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antioxidant Activity
Antimicrobial Activity
Antidiabetic Activity
- Organic dye compounds, including indole derivatives, have widespread applications in photoelectric conversion devices .
- These compounds can absorb light and convert it into electrical energy .
- The outcomes of these applications include the development of efficient and sustainable energy solutions .
- Indole derivatives can also be used as corrosion inhibitors .
- These compounds can form a protective layer on the surface of metals, preventing corrosion .
- The results of these applications include the extension of the lifespan of metal structures and components .
- Indole derivatives can be used in paints .
- These compounds can provide color and enhance the durability of the paint .
- The outcomes of these applications include the production of high-quality and long-lasting paints .
- Indole derivatives have been found to possess antihypertensive properties .
- These compounds can help regulate blood pressure levels .
- The outcomes of these applications include potential benefits for individuals with hypertension .
- Indole derivatives have been found to possess anti-arrhythmic properties .
- These compounds can help regulate heart rhythms .
- The outcomes of these applications include potential benefits for individuals with heart rhythm disorders .
Photoelectric Conversion Devices
Corrosion Inhibitors
Paints
Antihypertensive Drugs
Anti-Arrhythmic Agents
Treatment of Alzheimer’s Disease and Glaucoma
Safety And Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propriétés
IUPAC Name |
6-methyl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBDXTVJJTZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312483 | |
| Record name | 6-Methyl-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-indol-4-amine | |
CAS RN |
885520-81-0 | |
| Record name | 6-Methyl-1H-indol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



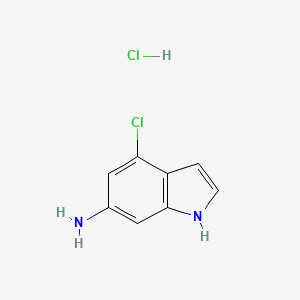
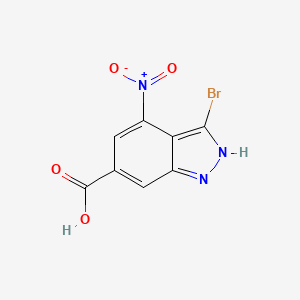
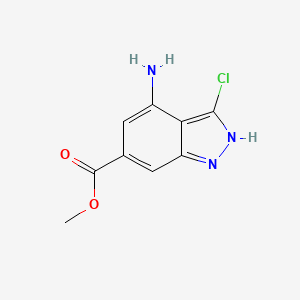
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)
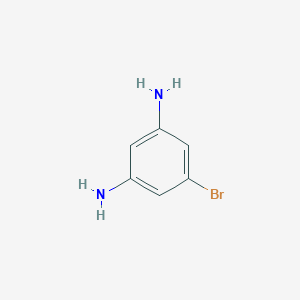
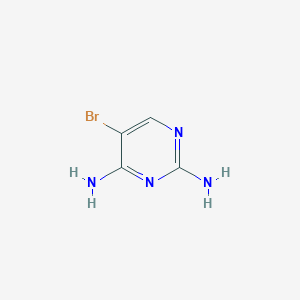
![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)

